Cas no 157424-76-5 (tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate)

Tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate is a protected amine derivative featuring a conjugated diene moiety. This compound is valuable in organic synthesis, particularly in applications requiring selective amine protection and subsequent deprotection under mild conditions. The tert-butyloxycarbonyl (Boc) group provides stability against nucleophiles and bases while allowing clean removal under acidic conditions. The (2E)-penta-2,4-dien-1-yl chain introduces reactivity for further functionalization, such as Diels-Alder cycloadditions or cross-coupling reactions. Its well-defined structure and high purity make it suitable for pharmaceutical intermediates and polymer chemistry. The compound’s stability and versatility enhance its utility in multi-step synthetic routes.
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate structure
157424-76-5 structure
Product Name:tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
CAS No:157424-76-5
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD28957271
CID:107775
PubChem ID:12178039
Update Time:2025-09-18

tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(2E)-2,4-pentadienyl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI)
    • tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
    • TERT-BUTYL N-[(2E)-PENTA-2,4-DIEN-1-YL]CARBAMATE
    • tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate
    • 157424-76-5
    • SCHEMBL8083221
    • SCHEMBL8083217
    • EN300-21837760
    • MDL: MFCD28957271
    • Inchi: 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+
    • InChI Key: WMOXWVRJMDXJKS-VOTSOKGWSA-N
    • SMILES: O(C(NC/C=C/C=C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 183.12601
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Pricemore >>

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tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Related Literature

Additional information on tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate

Recent Advances in the Study of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diene structure and tert-butyl carbamate functional group, has been explored for its potential applications in drug discovery, organic synthesis, and as a key intermediate in the development of novel therapeutics. Recent studies have highlighted its utility in click chemistry, bioconjugation, and as a precursor for bioactive molecules.

One of the most notable advancements involves the use of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate in the synthesis of complex heterocyclic compounds. Researchers have demonstrated its efficacy in Diels-Alder reactions, where it serves as a diene component, enabling the construction of pharmacologically relevant scaffolds. The compound's reactivity and stability under various conditions make it a versatile tool in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting enzymes involved in disease pathways.

In addition to its synthetic applications, recent investigations have explored the biological activity of derivatives of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate. Preliminary in vitro studies suggest that certain analogs exhibit promising activity against cancer cell lines, with mechanisms of action involving interference with cellular proliferation and apoptosis pathways. These findings underscore the potential of this compound as a lead structure for the development of anticancer agents.

Furthermore, the compound's role in bioconjugation strategies has been a focal point of recent research. Its diene moiety allows for efficient coupling with dienophiles, facilitating the labeling of biomolecules such as proteins and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic probes, where precise molecular recognition is critical.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate-derived compounds. Ongoing research aims to address these limitations through structural modifications and formulation strategies, with the goal of enhancing bioavailability and reducing off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the therapeutic potential of this compound.

In conclusion, tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies highlighting its potential in addressing unmet medical needs. Continued exploration of its properties and derivatives is expected to yield significant advancements in the field.

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